

The chemical structure and properties of GIBH-130

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Compound of Interest

Compound Name: GIBH-130

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GIBH-130: A Potent Neuroinflammation Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GIBH-130, also known as AD-16, is a novel small molecule that has emerged as a potent inhibitor of neuroinflammation. Identified through microglia-based phenotypic screening, this compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **GIBH-130**, with a focus on its mechanism of action and the experimental protocols used to characterize its effects.

Chemical Structure and Properties

GIBH-130 is a synthetic compound with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone	[1]
Synonyms	GIBH 130, GIBH130, AD-16	[1]
CAS Number	1252608-59-5	[1][2]
Molecular Formula	C20H20N6O	[1][3]
Molecular Weight	360.42 g/mol	[1]
Exact Mass	360.1699	[1]
Appearance	Solid powder	[1]
Purity	>98%	[4]
Solubility	Soluble in DMSO	[4]
SMILES	<chem>CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4</chem>	[4]
InChI Key	ZTJHTEHADIHZJS-UHFFFAOYSA-N	[1]

Biological Activity and Mechanism of Action

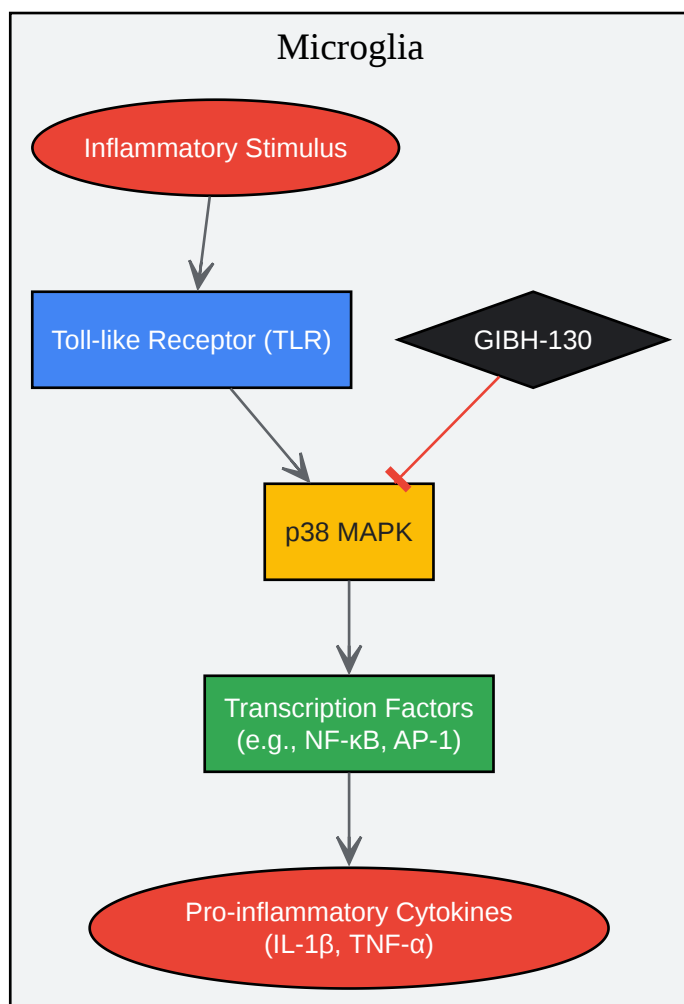
GIBH-130 is a highly effective inhibitor of neuroinflammation, primarily targeting activated microglia.[2] Its biological activity is characterized by the potent suppression of pro-inflammatory cytokine secretion.

Target/Activity	IC50 / Effect	Cell Type/Model	Reference
IL-1 β secretion	3.4 nM	Activated microglia	[2][3]
TNF- α secretion	40.82 μ M	Activated microglia	[2]
Nitric Oxide (NO) production	46.24 μ M	Activated microglia	[2]
Neuroprotection	Reduces neurodegeneration and motor deficits	Hemiparkinsonian mouse model	[5]
Cognitive Improvement	Attenuates memory impairments	Alzheimer's disease mouse models	[1]

The precise mechanism of action of **GIBH-130** is still under investigation, but current evidence suggests the involvement of two key signaling pathways:

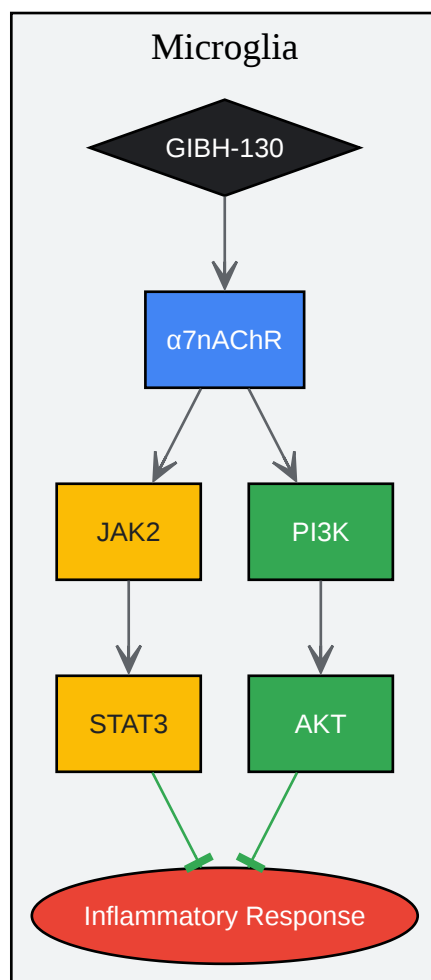
- **Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway:** **GIBH-130** has a chemical structure similar to known p38 α MAPK inhibitors.[5] The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production in microglia. By inhibiting this pathway, **GIBH-130** likely blocks the downstream signaling cascade that leads to the transcription and release of cytokines like IL-1 β and TNF- α .
- **Modulation of the α 7 Nicotinic Acetylcholine Receptor (α 7nAChR) Pathway:** There is evidence to suggest that **GIBH-130** may exert its anti-inflammatory effects through the activation of the α 7nAChR. This receptor is known to be involved in cholinergic anti-inflammatory pathways. Activation of α 7nAChR can lead to the downstream activation of the JAK2/STAT3 and PI3K/AKT signaling pathways, which in turn suppress the inflammatory response in microglia.

Signaling Pathway Diagrams



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Caption: Hypothesized inhibition of the p38 MAPK pathway by **GIBH-130** in microglia.



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Caption: Postulated activation of the $\alpha 7$ nAChR anti-inflammatory pathway by **GIBH-130**.

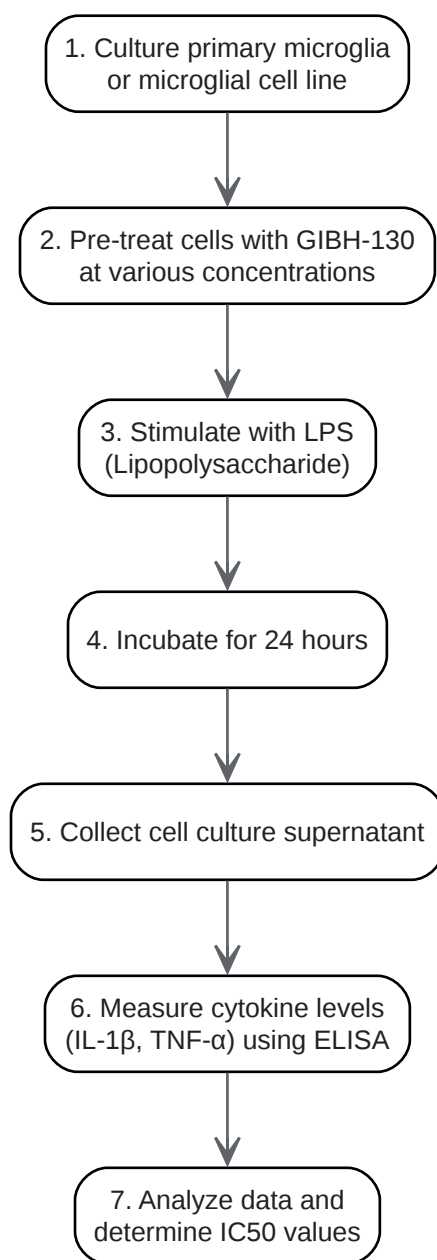
Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anti-neuroinflammatory properties of **GIBH-130**.

In Vitro Microglia Activation and Cytokine Measurement

This protocol describes the stimulation of microglial cells and the subsequent measurement of cytokine release to assess the inhibitory effect of **GIBH-130**.

Experimental Workflow:



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Caption: Workflow for in vitro assessment of **GIBH-130**'s anti-inflammatory activity.

Methodology:

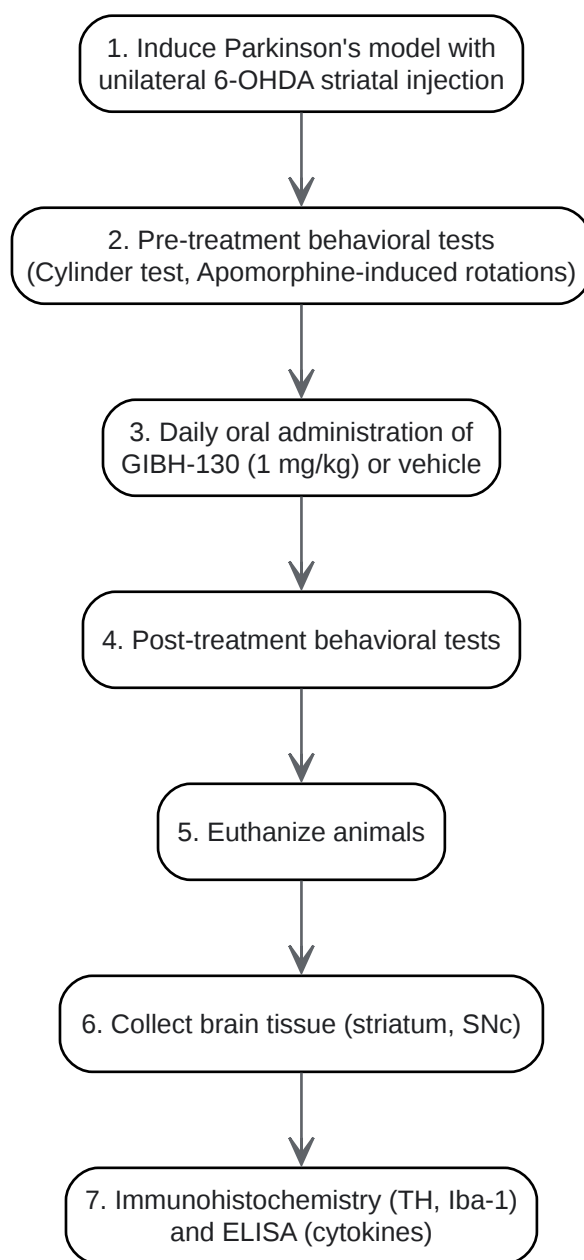
- **Cell Culture:** Primary microglia are isolated from neonatal mouse or rat brains, or a suitable microglial cell line (e.g., BV-2, N9) is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- **Plating:** Cells are seeded in 96-well plates at a density of 5×10^4 cells/well and allowed to adhere overnight.
- **GIBH-130 Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **GIBH-130** (e.g., 0.1 nM to 10 μ M) or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.
- **Stimulation:** Lipopolysaccharide (LPS) is added to each well (final concentration 100 ng/mL) to induce an inflammatory response, except for the unstimulated control group.
- **Incubation:** Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
- **ELISA:** The concentrations of IL-1 β and TNF- α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
- **Data Analysis:** A standard curve is generated using recombinant cytokines. The absorbance is read at 450 nm, and the concentrations of cytokines in the samples are calculated. The IC₅₀ value for **GIBH-130** is determined by plotting the percentage of inhibition against the log concentration of the compound.

In Vivo Animal Studies in a Parkinson's Disease Model

This protocol outlines the in vivo evaluation of **GIBH-130**'s neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[\[5\]](#)[\[6\]](#)

Experimental Workflow:



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Caption: Experimental workflow for evaluating **GIBH-130** in a mouse model of Parkinson's disease.

Methodology:

- **Animal Model:** Male C57BL/6 mice are used. A unilateral lesion of the nigrostriatal pathway is induced by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum.

- **GIBH-130** Preparation and Administration: **GIBH-130** is dissolved in 2% DMSO in 0.9% saline solution.[7] Starting three days after the 6-OHDA injection, mice are treated daily for seven days with **GIBH-130** (1 mg/kg) or vehicle via oral gavage.[7]
- Behavioral Assessment: Motor function is assessed before and after the treatment period using the cylinder test (to measure forelimb use asymmetry) and the apomorphine-induced rotation test (to measure dopaminergic receptor supersensitivity).[6]
- Tissue Processing: At the end of the treatment period, animals are euthanized, and their brains are collected. Brains are either fixed for immunohistochemistry or dissected to collect the striatum and substantia nigra pars compacta (SNc) for biochemical analysis.
- Immunohistochemistry: Brain sections are stained with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and Iba-1 to identify microglia. The density of TH-positive neurons and the morphology and density of microglia are analyzed.
- ELISA: The levels of pro-inflammatory cytokines (e.g., IL-1 α , IL-1 β , IL-6, TNF- α) in brain tissue homogenates are measured using multiplex ELISA kits.[5]

Conclusion

GIBH-130 is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its potent anti-inflammatory activity, demonstrated in both in vitro and in vivo models, highlights its potential to mitigate the detrimental effects of chronic neuroinflammation. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical settings. This guide provides a foundational understanding of **GIBH-130** for scientists and researchers dedicated to advancing novel therapeutics for neurological disorders.

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